2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-6-5-10(8-13(12)19-2)11-4-3-7-16(11)14(17)9-15/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVXVOZSHFRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-10-3 | |
| Record name | 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS No. 1306604-10-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₄H₁₈ClNO₃
- Molecular Weight : 283.75 g/mol
- Density : 1.209 g/cm³ (predicted)
- Storage : Should be stored in an inert atmosphere at room temperature .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin . The mechanism is believed to involve apoptosis induction and interaction with specific protein binding sites, which is enhanced by the three-dimensional structure of the compounds.
Cholinesterase Inhibition
The compound has been studied for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment. In particular, piperidine derivatives have shown promise in improving brain exposure and selectivity for these enzymes, indicating that modifications in the structure can lead to enhanced biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group and the methoxy-substituted phenyl ring plays a crucial role in its interaction with biological targets. SAR studies suggest that variations in these substituents can significantly alter the compound's potency and selectivity against various enzymes .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.
Therapeutic Potential
Research indicates that derivatives of pyrrolidine compounds may exhibit anti-inflammatory and analgesic effects. This compound may be explored further in clinical trials to assess its efficacy in treating conditions such as chronic pain and anxiety disorders.
Synthesis of Novel Compounds
The unique structural characteristics of 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one make it a valuable precursor for synthesizing more complex molecules. Researchers can modify its structure to create new compounds with enhanced therapeutic profiles.
Case Study 1: Neuropharmacology
A study explored the effects of similar pyrrolidine derivatives on neurotransmitter systems. The findings suggested that modifications to the pyrrolidine ring could enhance binding affinity to serotonin receptors, potentially leading to new antidepressant medications.
Case Study 2: Anti-Cancer Research
Another investigation focused on the anti-cancer properties of compounds related to this structure. The results indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting the need for further exploration of this compound's analogs in oncology.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
- Molecular Formula: C₁₄H₁₈ClNO₃
- Molecular Weight : 283.75 g/mol
- CAS No.: 1306604-10-3
- SMILES : COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC
Structural Features: The compound consists of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group at the 2-position and a chloroacetyl group at the 1-position.
Applications :
Primarily used as a versatile small-molecule scaffold in medicinal chemistry and drug discovery. Its chloroacetyl group enables nucleophilic substitution reactions, making it a precursor for synthesizing derivatives with varied pharmacological profiles .
Comparison with Similar Compounds
Key structural analogs and their distinguishing properties are summarized below:
Research Findings and Comparative Analysis
Electronic and Steric Effects :
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution reaction where the nitrogen atom of the 2-(3,4-dimethoxyphenyl)pyrrolidine acts as a nucleophile attacking a chloroacetyl electrophile (such as chloroacetyl chloride or chloroacetic acid derivatives). This leads to the formation of the N-chloroacetylated product.
Key Preparation Method
A representative preparation route can be summarized as follows:
- Starting Material: 2-(3,4-dimethoxyphenyl)pyrrolidine
- Reagent: Chloroacetyl chloride or equivalent chloroacetylating agent
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
- Base: A mild base like potassium carbonate (K2CO3) or triethylamine (TEA) to neutralize the generated HCl
- Conditions: Controlled temperature (0–60 °C) to avoid side reactions
- Work-up: Quenching the reaction in ice-cold water, followed by extraction and purification via crystallization or chromatography
This method ensures selective N-chloroacetylation without affecting the aromatic methoxy groups or the pyrrolidine ring.
Experimental Details and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nucleophile | 2-(3,4-dimethoxyphenyl)pyrrolidine | Prepared or commercially available |
| Electrophile | Chloroacetyl chloride | Freshly distilled or purified |
| Solvent | DMF, DCM, or acetonitrile | DMF preferred for better solubility of reactants |
| Base | K2CO3, TEA, or DIPEA | Neutralizes HCl formed, promotes reaction |
| Temperature | 0–60 °C | Lower temperature favors selectivity |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Crystallization or silica gel chromatography | Yields typically moderate to high |
Alternative Synthetic Routes and Catalysis
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the N-alkylation reactions involving chloroacetyl derivatives, reducing reaction times from hours to minutes while maintaining yields and selectivity. For example, microwave-assisted alkylation of nitrogen heterocycles in the presence of phase-transfer catalysts has been reported to improve efficiency and reduce by-products.
Phase-Transfer Catalysis: The use of phase-transfer catalysts such as tetrabutylammonium salts can facilitate the nucleophilic substitution in biphasic systems, enhancing the reaction rate of chloroacetylation on nitrogen-containing heterocycles.
Related Synthetic Insights from Literature
While direct literature on the preparation of 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one is scarce, analogous syntheses of chloroacetylated nitrogen heterocycles provide a valuable framework:
El-Badry et al. demonstrated the rapid N-alkylation of nitrogen heterocycles using chloroacetyl chloride under mild heating in DMF with K2CO3 and KI additives, followed by work-up and crystallization to isolate pure products.
In medicinal chemistry contexts, the introduction of chloroacetyl groups onto pyrrolidine derivatives bearing aromatic substituents (including 3,4-dimethoxyphenyl) is achieved via nucleophilic substitution of the amine with chloroacetyl chloride under controlled conditions, ensuring regioselectivity and functional group tolerance.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1. Preparation of amine | 2-(3,4-dimethoxyphenyl)pyrrolidine | Starting nucleophile |
| 2. N-Chloroacetylation | Chloroacetyl chloride, K2CO3, DMF, 0–60 °C | Formation of this compound |
| 3. Work-up | Quenching with ice water, extraction, purification | Isolation of pure product |
| 4. Optional microwave acceleration | Microwave irradiation, phase-transfer catalyst | Reduced reaction time, improved yield and purity |
Analytical and Purity Considerations
The product is typically characterized by NMR, MS, and IR spectroscopy to confirm the presence of the chloroacetyl group and the integrity of the 3,4-dimethoxyphenyl and pyrrolidine moieties.
Purity is ensured by recrystallization or chromatographic techniques.
Q & A
Basic Research Questions
Q. How can synthesis yield be optimized for 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one?
- Methodology :
- Step 1 : Use nucleophilic substitution between pyrrolidine derivatives and chloroethanone intermediates under anhydrous conditions (e.g., dichloromethane as solvent).
- Step 2 : Optimize reaction temperature (40–60°C) to balance reaction rate and byproduct formation.
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .
- Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar).
Q. Which spectroscopic techniques are critical for structural confirmation?
- Analytical Workflow :
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and chloro groups (C-Cl ~550–750 cm⁻¹) .
- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 1.5–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine .
Advanced Research Questions
Q. How to resolve crystallographic disorder during single-crystal X-ray refinement?
- Crystallographic Strategy :
- Step 1 : Collect high-resolution data (≤ 0.8 Å) to detect minor disorder.
- Step 2 : Use SHELXL for refinement, applying PART and SUMP instructions to model split positions .
- Step 3 : Validate with R-factor convergence (< 5%) and check residual electron density maps.
- Example : A piperidine derivative with similar steric hindrance required 2-part disorder modeling for the ethanone moiety .
Q. How to analyze conflicting biological activity data across assays?
- Contradiction Resolution :
- Step 1 : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity) using standardized protocols (CLSI guidelines).
- Step 2 : Perform dose-response curves to rule out false positives from solvent artifacts.
- Step 3 : Use computational docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT Workflow :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
